molecular formula C26H22F4N2O2 B10920617 3,5-bis[4-(difluoromethoxy)phenyl]-1-(2,5-dimethylbenzyl)-1H-pyrazole

3,5-bis[4-(difluoromethoxy)phenyl]-1-(2,5-dimethylbenzyl)-1H-pyrazole

Cat. No.: B10920617
M. Wt: 470.5 g/mol
InChI Key: KCAVFXKMOCJINE-UHFFFAOYSA-N
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Description

3,5-bis[4-(difluoromethoxy)phenyl]-1-(2,5-dimethylbenzyl)-1H-pyrazole: is a synthetic organic compound characterized by its unique structure, which includes difluoromethoxy groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(2,5-dimethylbenzyl)-1H-pyrazole typically involves the reaction of 3,5-bis(difluoromethoxy)benzaldehyde with 2,5-dimethylbenzylhydrazine under acidic conditions to form the corresponding hydrazone intermediate. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,5-bis[4-(difluoromethoxy)phenyl]-1-(2,5-dimethylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with modified difluoromethoxy groups.

Scientific Research Applications

Chemistry: In chemistry, 3,5-bis[4-(difluoromethoxy)phenyl]-1-(2,5-dimethylbenzyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine: In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound for drug discovery.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(2,5-dimethylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression regulation, and cellular metabolism.

Comparison with Similar Compounds

    3,5-bis(trifluoromethyl)phenyl-substituted pyrazole: This compound shares a similar pyrazole core but with trifluoromethyl groups instead of difluoromethoxy groups.

    N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound features a thiourea moiety and is known for its catalytic properties in organic transformations.

Uniqueness: 3,5-bis[4-(difluoromethoxy)phenyl]-1-(2,5-dimethylbenzyl)-1H-pyrazole is unique due to the presence of difluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H22F4N2O2

Molecular Weight

470.5 g/mol

IUPAC Name

3,5-bis[4-(difluoromethoxy)phenyl]-1-[(2,5-dimethylphenyl)methyl]pyrazole

InChI

InChI=1S/C26H22F4N2O2/c1-16-3-4-17(2)20(13-16)15-32-24(19-7-11-22(12-8-19)34-26(29)30)14-23(31-32)18-5-9-21(10-6-18)33-25(27)28/h3-14,25-26H,15H2,1-2H3

InChI Key

KCAVFXKMOCJINE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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